molecular formula C18H16ClN3O2 B7711850 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7711850
M. Wt: 341.8 g/mol
InChI Key: MWJOLJFYDKYHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTK8H8ClN3O2 and is a derivative of benzamide.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has significant effects on biochemical and physiological processes. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential for use as a fluorescent probe. However, one limitation is that the compound may have side effects on certain cell types, which may affect the reliability of the results.

Future Directions

There are several future directions for the study of 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to investigate the compound's potential use as an anti-inflammatory and analgesic agent in clinical settings. Another direction is to study the compound's effects on different types of cancer cells and to explore its potential as a cancer treatment. Additionally, further research can be conducted to better understand the compound's mechanism of action and its effects on different signaling pathways.

Synthesis Methods

The synthesis of 2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has shown potential applications in various scientific research fields. This compound has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-7-9-13(10-8-11)16-21-18(24-22-16)12(2)20-17(23)14-5-3-4-6-15(14)19/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJOLJFYDKYHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

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